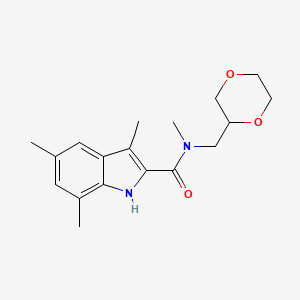

N-(1,4-dioxan-2-ylmethyl)-N,3,5,7-tetramethyl-1H-indole-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of indole derivatives typically involves strategies aimed at constructing the indole core, followed by functionalization to introduce various substituents. For compounds similar to N-(1,4-dioxan-2-ylmethyl)-N,3,5,7-tetra-methyl-1H-indole-2-carboxamide, multi-step synthetic routes are common, involving initial formation of the indole scaffold, then subsequent addition or modification to introduce specific groups like dioxane and carboxamide functionalities. Methods such as the Fischer indole synthesis, or more contemporary approaches like metal-catalyzed cross-coupling reactions, may be employed to assemble the complex architecture of such molecules (Katritzky et al., 1996).

Molecular Structure Analysis

Indole derivatives exhibit a wide range of molecular arrangements due to the versatility of the indole ring system, which can engage in various intermolecular interactions. Structural analyses, typically through X-ray crystallography, reveal how substituents influence the overall molecular conformation and packing in the solid state. For instance, the introduction of a dioxane or carboxamide group can significantly affect the molecule's hydrogen bonding potential and, consequently, its crystal packing and stability (Al-Ostoot et al., 2019).

科学的研究の応用

Medicinal Chemistry Applications

Indole derivatives have been extensively studied for their therapeutic potential. For instance, indole acetamide derivatives have been synthesized and analyzed for their anti-inflammatory properties. These compounds target the cyclooxygenase COX-1 and COX-2 domains, confirmed by in silico modeling studies. The geometrical optimization and interaction energy studies of these compounds provide insights into their stability and potential as anti-inflammatory drugs (F. H. Al-Ostoot et al., 2020).

Synthetic Methodology

The Rh(III)-catalyzed chemodivergent annulations between indoles and iodonium carbenes illustrate an innovative synthetic approach to access synthetically important tricyclic and tetracyclic N-heterocycles. This methodology offers a rapid access to complex molecular scaffolds with broad functional group tolerance, showcasing the versatility of indole derivatives in synthetic chemistry (Saiprasad N. Nunewar et al., 2021).

Anticholinesterase Activity

Coumarin-3-carboxamides bearing the tryptamine moiety have been synthesized and evaluated for their anticholinesterase activity, demonstrating significant inhibitory activity against AChE. These studies highlight the potential of indole derivatives in developing treatments for neurological disorders, such as Alzheimer's disease (Samaneh Ghanei-Nasab et al., 2016).

Material Science

Indole derivatives also find applications in material science, particularly in the synthesis of polymers and materials with specific properties. For example, the ring-opening polymerization of L-lactide triggered by amido-indole compounds illustrates the role of indole derivatives in developing environmentally friendly polymers with controlled dispersity and molecular weight, which are crucial for biomedical applications (S. Koeller et al., 2009).

特性

IUPAC Name |

N-(1,4-dioxan-2-ylmethyl)-N,3,5,7-tetramethyl-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c1-11-7-12(2)16-15(8-11)13(3)17(19-16)18(21)20(4)9-14-10-22-5-6-23-14/h7-8,14,19H,5-6,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJQOFGIAFIINF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N(C)CC3COCCO3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5590783.png)

![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(3-furoyl)piperidine](/img/structure/B5590785.png)

![N-methyl-4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5590786.png)

![3-({[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5590791.png)

![8-(2-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B5590803.png)

![{3-(3-methylbut-2-en-1-yl)-1-[(6-methylpyridin-2-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5590813.png)

![N-[1-(5-methyl-1H-benzimidazol-2-yl)propyl]-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5590817.png)

![4-(2-methoxyphenyl)-N-[3-(2-nitrophenyl)-2-propen-1-ylidene]-1-piperazinamine](/img/structure/B5590820.png)

![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide](/img/structure/B5590827.png)

![N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5590832.png)

![2-ethyl-8-{[5-(ethylthio)-2-thienyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5590834.png)

![2-[(2-chlorobenzyl)thio]-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5590849.png)

![2-cyano-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5590854.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-morpholin-4-ylbenzamide](/img/structure/B5590881.png)